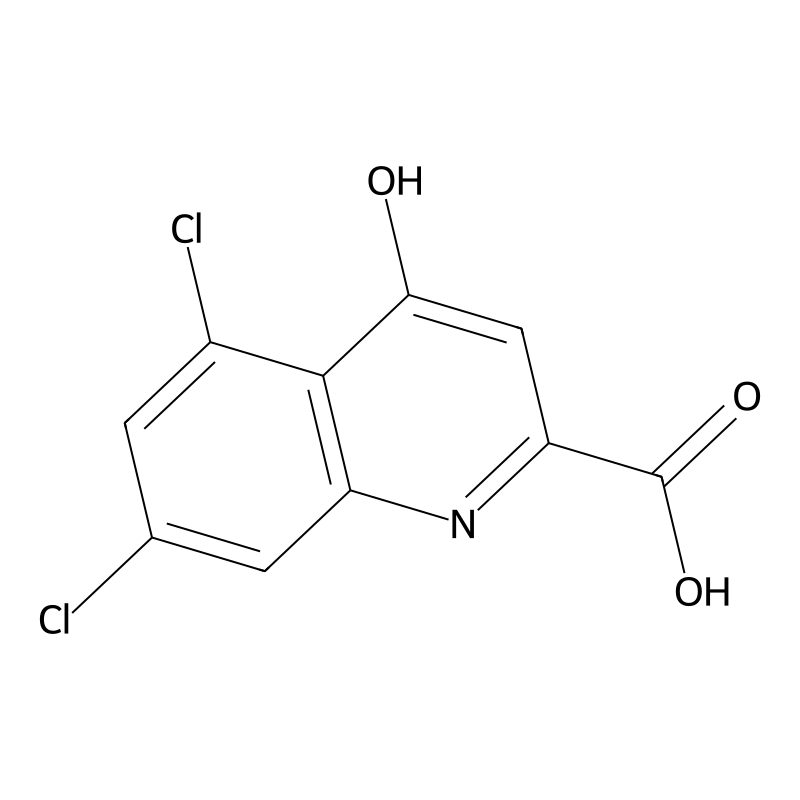

5,7-Dichlorokynurenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NMDA Receptor Antagonist

- 5,7-DCKA acts as an antagonist at the glycine binding site of the NMDA receptor Pubmed source: . This means it binds to the receptor and prevents glycine, a necessary molecule for proper NMDA receptor function, from binding.

- Studies have shown that 5,7-DCKA is a potent and selective antagonist for the glycine binding site Pubmed source: .

Potential Neuroprotective Effects

- Research has investigated the potential neuroprotective effects of 5,7-DCKA in cell cultures BioTechne source.

- The idea is that by blocking the glycine site on the NMDA receptor, 5,7-DCKA may help to prevent excitotoxicity, a process where excessive stimulation of NMDA receptors can lead to cell death.

5,7-Dichlorokynurenic acid is a chemical compound classified as a selective antagonist of the N-methyl-D-aspartate receptor, specifically acting at the glycine binding site. Its molecular formula is C10H5Cl2NO3, and it has a molecular weight of approximately 258.1 g/mol. This compound is recognized for its significant role in modulating excitatory neurotransmission in the central nervous system by inhibiting the activity of glutamate at the NMDA receptor, which is crucial for synaptic plasticity and memory function .

The biological activity of 5,7-dichlorokynurenic acid is primarily linked to its antagonistic effects on NMDA receptors. It exhibits high potency with a Ki value of approximately 79 nM against [3H]glycine, indicating its strong binding affinity at the glycine site of the receptor complex . This inhibition has therapeutic implications, particularly in conditions such as epilepsy, where it has demonstrated anticonvulsant properties when administered intracerebroventricularly in animal models . Furthermore, it has been observed to influence long-term potentiation and other synaptic modifications critical for learning and memory processes.

Synthesis of 5,7-dichlorokynurenic acid typically involves multi-step organic synthesis techniques. One common method includes starting from kynurenic acid derivatives, followed by chlorination reactions to introduce chlorine atoms at the 5 and 7 positions of the quinoline structure. Specific synthetic routes may vary depending on the desired purity and yield but often involve intermediate compounds that undergo further transformations such as hydrolysis or decarboxylation .

The primary applications of 5,7-dichlorokynurenic acid are in pharmacological research and potential therapeutic development. Its ability to modulate NMDA receptor activity makes it a candidate for studying neurological disorders such as schizophrenia, Alzheimer's disease, and other cognitive dysfunctions. Additionally, its anticonvulsant properties suggest potential use in treating epilepsy . Research continues to explore its utility in understanding excitotoxicity and neurodegenerative diseases.

Interaction studies involving 5,7-dichlorokynurenic acid have focused on its effects on NMDA receptor function and related signaling pathways. It has been shown to block synaptically released agonists effectively, indicating that it can modulate synaptic transmission dynamics during excitatory signaling events . Notably, co-administration with D-serine or glycine can counteract its antagonistic effects, highlighting the importance of these interactions in therapeutic contexts .

5,7-Dichlorokynurenic acid shares structural similarities with several other compounds that also act on the NMDA receptor or related pathways. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Kynurenic Acid | Quinoline derivative | Endogenous NMDA antagonist; broader receptor activity |

| 7-Chlorokynurenic Acid | Quinoline derivative | Less potent than 5,7-dichlorokynurenic acid |

| 6-Chlorokynurenic Acid | Quinoline derivative | Exhibits different binding profiles |

| Memantine | Amino-adamantane derivative | Non-competitive NMDA receptor antagonist |

Uniqueness: The distinct positioning of chlorine atoms at the 5 and 7 positions confers unique binding characteristics to 5,7-dichlorokynurenic acid compared to its analogs. This specificity contributes to its potent antagonistic action at the glycine site of the NMDA receptor while maintaining selectivity over other glutamate receptors .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Shimomura H, Ito M, Nishiyama A, Tanizawa T, Takeshima Y, Nishimaru H, Arata A. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses. Neurosci Res. 2015 Aug;97:13-9. doi: 10.1016/j.neures.2015.03.004. Epub 2015 Mar 28. PubMed PMID: 25828272.

3: Dolino DM, Cooper D, Ramaswamy S, Jaurich H, Landes CF, Jayaraman V. Structural dynamics of the glycine-binding domain of the N-methyl-D-aspartate receptor. J Biol Chem. 2015 Jan 9;290(2):797-804. doi: 10.1074/jbc.M114.605436. Epub 2014 Nov 17. PubMed PMID: 25404733; PubMed Central PMCID: PMC4294502.

4: Zappettini S, Grilli M, Olivero G, Chen J, Padolecchia C, Pittaluga A, Tomé AR, Cunha RA, Marchi M. Nicotinic α7 receptor activation selectively potentiates the function of NMDA receptors in glutamatergic terminals of the nucleus accumbens. Front Cell Neurosci. 2014 Oct 16;8:332. doi: 10.3389/fncel.2014.00332. eCollection 2014. PubMed PMID: 25360085; PubMed Central PMCID: PMC4199379.

5: Ramoino P, Candiani S, Pittaluga AM, Usai C, Gallus L, Ferrando S, Milanese M, Faimali M, Bonanno G. Pharmacological characterization of NMDA-like receptors in the single-celled organism Paramecium primaurelia. J Exp Biol. 2014 Feb 1;217(Pt 3):463-71. doi: 10.1242/jeb.093914. Epub 2013 Oct 18. PubMed PMID: 24143028.

6: Scianni M, Antonilli L, Chece G, Cristalli G, Di Castro MA, Limatola C, Maggi L. Fractalkine (CX3CL1) enhances hippocampal N-methyl-D-aspartate receptor (NMDAR) function via D-serine and adenosine receptor type A2 (A2AR) activity. J Neuroinflammation. 2013 Aug 27;10:108. doi: 10.1186/1742-2094-10-108. PubMed PMID: 23981568; PubMed Central PMCID: PMC3765929.

7: Kvist T, Greenwood JR, Hansen KB, Traynelis SF, Bräuner-Osborne H. Structure-based discovery of antagonists for GluN3-containing N-methyl-D-aspartate receptors. Neuropharmacology. 2013 Dec;75:324-36. doi: 10.1016/j.neuropharm.2013.08.003. Epub 2013 Aug 22. PubMed PMID: 23973313; PubMed Central PMCID: PMC3865070.

8: Debrouse L, Hurd B, Kiselycznyk C, Plitt A, Todaro A, Mishina M, Grant SG, Camp M, Gunduz-Cinar O, Holmes A. Probing the modulation of acute ethanol intoxication by pharmacological manipulation of the NMDAR glycine co-agonist site. Alcohol Clin Exp Res. 2013 Feb;37(2):223-33. doi: 10.1111/j.1530-0277.2012.01922.x. Epub 2012 Aug 30. PubMed PMID: 22934986; PubMed Central PMCID: PMC3515721.

9: Ford-Green J, Isayev O, Gorb L, Perkins EJ, Leszczynski J. Evaluation of natural and nitramine binding energies to 3-D models of the S1S2 domains in the N-methyl-D-aspartate receptor. J Mol Model. 2012 Apr;18(4):1273-84. doi: 10.1007/s00894-011-1152-y. Epub 2011 Jul 7. PubMed PMID: 21735122.

10: Katsuki H, Watanabe Y, Fujimoto S, Kume T, Akaike A. Contribution of endogenous glycine and d-serine to excitotoxic and ischemic cell death in rat cerebrocortical slice cultures. Life Sci. 2007 Aug 9;81(9):740-9. Epub 2007 Jul 18. PubMed PMID: 17698151.

11: Ge LH, Lee SC, Liu J, Yang XL. Glycine receptors are functionally expressed on bullfrog retinal cone photoreceptors. Neuroscience. 2007 Apr 25;146(1):427-34. Epub 2007 Mar 7. PubMed PMID: 17346892.

12: Shen Y, Zhang M, Jin Y, Yang XL. Functional N-methyl-D-aspartate receptors are expressed in cone-driven horizontal cells in carp retina. Neurosignals. 2006-2007;15(4):174-9. Epub 2006 Oct 17. PubMed PMID: 17047395.

13: Garcia de Arriba S, Wegner F, Grüner K, Verdaguer E, Pallas M, Camins A, Wagner A, Wohlfahrt K, Allgaier C. Different capacities of various NMDA receptor antagonists to prevent ischemia-induced neurodegeneration in human cultured NT2 neurons. Neurochem Int. 2006 Oct;49(5):466-74. Epub 2006 May 2. PubMed PMID: 16650914.

14: Masaki Y, Yamazaki K, Kawai H, Yamada T, Itoh A, Arai Y, Furukawa H. Recyclable polymeric pi-acid catalyst effective on Mannich-type reaction in water. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):591-3. PubMed PMID: 16595974.

15: Masaki Y. [Development of polymer-supported pi-acid catalysts]. Yakugaku Zasshi. 2006 Jan;126(1):1-26. Review. Japanese. PubMed PMID: 16394646.

16: Blaise MC, Sowdhamini R, Pradhan N. Comparative analysis of different competitive antagonists interaction with NR2A and NR2B subunits of N-methyl-D-aspartate (NMDA) ionotropic glutamate receptor. J Mol Model. 2005 Nov;11(6):489-502. Epub 2005 Jun 1. PubMed PMID: 15928921.

17: Yang S, Qiao H, Wen L, Zhou W, Zhang Y. D-serine enhances impaired long-term potentiation in CA1 subfield of hippocampal slices from aged senescence-accelerated mouse prone/8. Neurosci Lett. 2005 Apr 29;379(1):7-12. Epub 2005 Jan 13. PubMed PMID: 15814189.

18: Wu SZ, Jiang S, Sims TJ, Barger SW. Schwann cells exhibit excitotoxicity consistent with release of NMDA receptor agonists. J Neurosci Res. 2005 Mar 1;79(5):638-43. PubMed PMID: 15672444.

19: Blaise MC, Bhattacharyya D, Sowdhamini R, Pradhan N. Structural consequences of D481N/K483Q mutation at glycine binding site of NMDA ionotropic glutamate receptors: a molecular dynamics study. J Biomol Struct Dyn. 2005 Feb;22(4):399-410. PubMed PMID: 15588104.

20: Pierobon P, Sogliano C, Minei R, Tino A, Porcu P, Marino G, Tortiglione C, Concas A. Putative NMDA receptors in Hydra: a biochemical and functional study. Eur J Neurosci. 2004 Nov;20(10):2598-604. PubMed PMID: 15548203.